Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
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Overview
Description
Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C24H26BrNO3 and a molecular weight of 456.384 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, followed by esterification with heptyl alcohol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, oxidized or reduced quinoline compounds, and hydrolyzed carboxylic acids .
Scientific Research Applications
Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.
Material Science: It is explored for its properties in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound may interact with cellular proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Heptyl 6-bromo-2-phenylquinoline-4-carboxylate
- Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- Heptyl 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylate
Uniqueness
Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its interactions with biological targets and improve its solubility and stability compared to similar compounds .
Properties
CAS No. |
355421-30-6 |
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Molecular Formula |
C24H26BrNO3 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H26BrNO3/c1-3-4-5-6-7-14-29-24(27)21-16-23(17-8-11-19(28-2)12-9-17)26-22-13-10-18(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3 |
InChI Key |
ZGWMWQYEDLNKSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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